5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide
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Overview
Description
5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzo[d][1,3]dioxole ring and the isoxazole ring, followed by their coupling to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the rings and their subsequent coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Various substitution reactions can occur, particularly at the isoxazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
Scientific Research Applications
5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure might offer specific advantages.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-(5-benzo[d][1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: This compound shares the benzo[d][1,3]dioxole moiety but differs in the rest of its structure.
2-(1,3-Benzodioxol-5-yl)ethanamine: Another compound featuring the benzo[d][1,3]dioxole ring, but with different functional groups.
Uniqueness
What sets 5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide apart is its combination of the benzo[d][1,3]dioxole and isoxazole rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c1-8-4-14(18-22-8)16-15(19)10-6-12(23-17-10)9-2-3-11-13(5-9)21-7-20-11/h2-6H,7H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRIFVVAMNYTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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